1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
CAS No.:
Cat. No.: VC17678808
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NOS |
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Molecular Weight | 205.28 g/mol |
IUPAC Name | 1-(1H-indol-3-yl)-2-methylsulfanylethanone |
Standard InChI | InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
Standard InChI Key | QWXBVSKPNYCMQM-UHFFFAOYSA-N |
Canonical SMILES | CSCC(=O)C1=CNC2=CC=CC=C21 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name, 1-(1H-indol-3-yl)-2-(methylsulfanyl)ethan-1-one, delineates a ketone-functionalized indole derivative with a methylsulfanyl group at the β-position relative to the carbonyl. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole, anchors the molecule’s aromaticity, while the methylsulfanyl group introduces steric bulk and electron-rich sulfur-based interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁NOS |
Molecular Weight | 205.28 g/mol |
IUPAC Name | 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one |
Canonical SMILES | CSCC(=O)C1=CNC2=CC=CC=C21 |
The methylsulfanyl group enhances lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the ketone group at position 1 enables nucleophilic reactivity .
Spectroscopic Characterization
Structural elucidation relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the indole NH proton (δ ~10.5 ppm), methylsulfanyl protons (δ ~2.1 ppm), and ketone carbonyl (δ ~200 ppm in ¹³C NMR) .
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Mass Spectrometry (MS): Electron ionization (EI-MS) displays a molecular ion peak at m/z 205.28, consistent with the molecular formula, and fragmentation patterns indicative of sulfur-containing side chains .
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Infrared (IR) Spectroscopy: Stretching frequencies for C=O (∼1700 cm⁻¹) and C-S (∼650 cm⁻¹) confirm functional group presence .
Synthetic Methodologies
Condensation-Based Synthesis
A prevalent route involves the base-catalyzed condensation of indole-3-carboxaldehyde with methylthiol precursors. Piperidine in dimethyl sulfoxide (DMSO) facilitates enolate formation, promoting nucleophilic attack on the aldehyde carbonyl .
Table 2: Representative Synthetic Conditions
Parameter | Condition |
---|---|
Solvent | Dimethyl sulfoxide (DMSO) |
Catalyst | Piperidine |
Temperature | Ambient (25°C) |
Reaction Time | 5–8 hours |
Yield | 70–85% |
Alternative approaches employ Friedel-Crafts acylation, where indole reacts with 2-(methylsulfanyl)acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis, enhancing yield (≥90%) and purity (>98%). Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide converts the methylsulfanyl group to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃), altering electronic properties .
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding 1-(1H-indol-3-yl)-2-(methylsulfanyl)ethanol .
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at C-3, with bromination or nitration producing halogenated or nitro derivatives. For example, bromine in acetic acid yields 5-bromo-1-(1H-indol-3-yl)-2-(methylsulfanyl)ethan-1-one .
Challenges and Future Directions
Current limitations include scarce pharmacokinetic data and undefined toxicity profiles. Future research should prioritize:
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In vivo efficacy and safety studies
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Structure-activity relationship (SAR) optimization
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Hybrid scaffold design combining indole and sulfone pharmacophores
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